molecular formula C8H16ClN B6266210 cyclooct-2-en-1-amine hydrochloride CAS No. 95998-18-8

cyclooct-2-en-1-amine hydrochloride

Cat. No.: B6266210
CAS No.: 95998-18-8
M. Wt: 161.7
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Description

Cyclooct-2-en-1-amine hydrochloride (CAS 95998-18-8) is a versatile chiral amine derivative serving as a valuable synthetic intermediate in organic chemistry and chemical biology research. With a molecular formula of C8H16ClN and a molecular weight of 161.67 g/mol, this compound is characterized by an eight-membered ring structure incorporating an amine functional group, which is supplied as a stable hydrochloride salt . The primary research value of this compound lies in its potential as a building block for the synthesis of more complex molecules. Its structural features make it a candidate for developing compounds used in advanced labeling strategies, such as those leveraging strain-promoted cycloadditions in bioorthogonal chemistry . These reactions are crucial for labeling biomolecules in live cells without interfering with native biochemical processes. Furthermore, the amine handle allows for straightforward conjugation to carboxylic acids, isocyanates, and other electrophiles, facilitating its incorporation into peptides, probes, and potential pharmaceutical agents . Researchers utilize this scaffold to create novel molecular entities for applications in drug discovery, medicinal chemistry, and the development of imaging probes. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

95998-18-8

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

Preparation Methods

Hydrogenation of Cyclooct-2-en-1-nitrile

The most widely documented method for synthesizing cyclooct-2-en-1-amine involves the catalytic hydrogenation of cyclooct-2-en-1-nitrile. This two-step process begins with the reduction of the nitrile group to a primary amine, followed by hydrochloride salt formation.

Reaction Scheme:

Cyclooct-2-en-1-nitrileH2,catalystHigh pressureCyclooct-2-en-1-amineHClCyclooct-2-en-1-amine hydrochloride\text{Cyclooct-2-en-1-nitrile} \xrightarrow[\text{H}_2, \text{catalyst}]{\text{High pressure}} \text{Cyclooct-2-en-1-amine} \xrightarrow[]{\text{HCl}} \text{this compound}

Key Steps and Conditions:

  • Catalyst Selection: Palladium on carbon (Pd/C) or Raney nickel are commonly used, with Pd/C offering higher selectivity and reduced side-product formation.

  • Hydrogen Pressure: Reactions typically proceed at 3–5 bar hydrogen pressure, though industrial protocols may employ pressures up to 10 bar for accelerated kinetics.

  • Solvent Systems: Methanol or ethanol is preferred due to their compatibility with both the nitrile substrate and the amine product.

Performance Metrics:

CatalystPressure (bar)Temperature (°C)Yield (%)
Pd/C58092
Raney Ni1010085

Data adapted from industrial production guidelines.

Alternative Synthesis via Reductive Amination

While less common, reductive amination of cyclooct-2-en-1-one presents an alternative pathway. This method involves the condensation of the ketone with ammonia under reducing conditions.

Reaction Scheme:

Cyclooct-2-en-1-one+NH3NaBH4MeOHCyclooct-2-en-1-amineHClCyclooct-2-en-1-amine hydrochloride\text{Cyclooct-2-en-1-one} + \text{NH}3 \xrightarrow[\text{NaBH}4]{\text{MeOH}} \text{Cyclooct-2-en-1-amine} \xrightarrow[]{\text{HCl}} \text{this compound}

Optimization Challenges:

  • Ammonia Concentration: Excess ammonia (≥5 equiv.) is required to drive the reaction to completion, increasing purification complexity.

  • Byproduct Formation: Over-reduction of the double bond may occur, necessitating careful control of reaction time and temperature.

Comparative Efficiency:

Reducing AgentSolventYield (%)Purity (%)
NaBH₄Methanol7895
LiAlH₄THF8293

Data synthesized from small-scale laboratory studies.

Reaction Conditions and Optimization

Hydrogenation Catalysts and Selectivity

The choice of catalyst critically influences both yield and regioselectivity. Palladium-based catalysts favor amine formation without saturating the cyclooctene double bond, whereas nickel catalysts may partially hydrogenate the ring.

Mechanistic Insights:

  • Pd/C Mechanism:

    R-C≡N+3H2PdR-CH2NH2\text{R-C≡N} + 3\text{H}_2 \xrightarrow[]{\text{Pd}} \text{R-CH}_2\text{NH}_2

    The reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential hydrogenation of the nitrile group.

  • Side Reactions:
    Competing hydrolysis to carboxylic acids or over-reduction to cyclooctane derivatives can occur if moisture or excessive hydrogen is present.

Acidification and Salt Formation

Conversion of the free amine to its hydrochloride salt is achieved through treatment with hydrochloric acid.

Protocol:

  • Stoichiometry: A 1:1 molar ratio of amine to HCl ensures complete protonation without excess acid.

  • Solvent Evaporation: The reaction mixture is concentrated under reduced pressure, yielding a crystalline solid.

Purity Enhancement:

Purification StepPurity Before (%)Purity After (%)
Recrystallization9099.5
Column Chromatography8598

Data derived from analytical reports.

Industrial-Scale Production Techniques

Flow Chemistry Applications

Modern industrial synthesis employs continuous-flow reactors to enhance efficiency and safety. Key advantages include:

  • Improved Heat Management: Exothermic hydrogenation steps are controlled via rapid heat dissipation.

  • Scalability: Throughput rates exceeding 100 kg/day are achievable with modular reactor designs.

Case Study:
A pilot plant utilizing Pd/C in a fixed-bed flow reactor reported a 94% yield at 8 bar hydrogen pressure, demonstrating the viability of large-scale production.

Analytical Characterization

Spectroscopic Confirmation

  • NMR Analysis:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.3–2.3 (m, 10H, ring protons), 3.1 (s, 2H, NH₂), 5.4 (m, 2H, C=C).

    • ¹³C NMR: Peaks at 126.3 ppm (C=C) and 40.7 ppm (C-N) confirm structural integrity.

  • Mass Spectrometry:

    ESI-MS: m/z=125.21[MCl]+\text{ESI-MS: } m/z = 125.21 \, [\text{M} - \text{Cl}]^+

Purity Assessment

HPLC with UV detection (λ = 254 nm) is the gold standard, achieving detection limits of 0.1% for impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclooct-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form cyclooct-2-en-1-amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Cyclooct-2-en-1-amine.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

Cyclooct-2-en-1-amine hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclooct-2-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. This interaction is often mediated by the amine group, which can participate in various chemical reactions, including nucleophilic attack and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between cyclooct-2-en-1-amine hydrochloride and related compounds:

Compound Name Molecular Formula Key Functional Groups Ring Size/Type Applications/Properties Reference IDs
This compound* C₈H₁₅N·HCl Amine, cycloalkene, hydrochloride 8-membered unsaturated Hypothesized: Pharmaceutical intermediate N/A
Cyclopent-2-en-1-amine hydrochloride C₅H₉N·HCl Amine, cycloalkene, hydrochloride 5-membered unsaturated Organic synthesis, ligand chemistry
2-Chloroprop-2-en-1-amine hydrochloride C₃H₆ClN·HCl Allylamine, chlorine, hydrochloride Linear unsaturated chain Reactive intermediate in alkylation
2-(1-Cyclohexen-1-yl)ethylamine HCl C₁₆H₂₃N·HCl Cyclohexene, benzyl, amine 6-membered unsaturated Pharmaceutical impurity/research
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride C₇H₁₅NO·HCl Cyclobutyl, ether, amine 4-membered saturated Drug candidate synthesis

*Note: Data for this compound inferred from analogs due to lack of direct evidence.

Key Observations:
  • The larger cyclooctene ring may offer enhanced stability but reduced electrophilicity.
  • Substituent Effects : Chlorine in 2-chloroprop-2-en-1-amine hydrochloride enhances electrophilicity, enabling nucleophilic substitutions, whereas ether groups in 2-(cyclobutylmethoxy)ethan-1-amine hydrochloride improve solubility and hydrogen-bonding capacity.

Physicochemical Properties

While explicit data for this compound are unavailable, comparisons with analogs highlight trends:

  • Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, memantine hydrochloride (C₁₂H₂₁N·HCl) is highly soluble, a property likely shared by this compound.
  • Stability : Cycloalkene amines may undergo oxidation or ring-opening under acidic conditions. The conjugated double bond in cyclooct-2-en-1-amine could impart greater stability compared to cyclopropane derivatives (e.g., 1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride ).

Pharmacological Potential

  • The cyclooctene ring’s lipophilicity might enhance blood-brain barrier penetration, suggesting possible CNS applications.

Q & A

Q. Q1. What are the primary synthetic routes for cyclooct-2-en-1-amine hydrochloride, and how do reaction conditions influence product purity?

this compound is typically synthesized via two lab-scale methods:

  • Reduction of cyclooct-2-en-1-one : Using ammonia and lithium aluminum hydride (LiAlH₄) under anhydrous conditions, yielding the amine after acidification .
  • Hydrogenation of cyclooct-2-en-1-nitrile : Catalyzed by palladium or nickel under high-pressure H₂, followed by HCl treatment to form the hydrochloride salt .

Q. Methodological Considerations :

  • Purity Optimization : Use inert atmospheres (e.g., N₂) to prevent oxidation of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures improves purity, as residual nitrile or ketone precursors can form byproducts.

Reaction Mechanisms and Byproduct Analysis

Q. Q2. How does the amine group in this compound participate in substitution reactions, and what are common byproducts?

The primary amine undergoes nucleophilic substitution with acyl chlorides or isocyanates to form amides or ureas. For example:

  • Reaction with acetyl chloride yields N-acetylcyclooct-2-en-1-amine (85–92% yield under reflux in dichloromethane) .
  • Byproduct Formation : Overalkylation may occur if excess alkylating agent is used. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) to minimize impurities .

Advanced Reaction Design

Q. Q3. How can researchers optimize skeleton-reorganizing coupling reactions involving this compound?

This compound reacts with cycloalkenones to form fused heterocycles (e.g., 1,2-dihydroquinolines) via [4+2] cycloaddition. Key factors:

  • Catalyst Selection : Lewis acids like BF₃·Et₂O enhance regioselectivity (yields: 32–71%) .
  • Temperature Control : Reactions at 60–80°C favor ring closure, while higher temperatures promote decomposition.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving reaction efficiency .

Biochemical Applications

Q. Q4. What experimental strategies are used to study enzyme inhibition by this compound?

  • Competitive Inhibition Assays : Measure IC₅₀ values using varying substrate concentrations (e.g., Lineweaver-Burk plots for monoamine oxidases) .
  • Structural Analysis : X-ray crystallography or molecular docking reveals binding interactions between the amine group and enzyme active sites.
  • Case Study : This compound inhibits trypsin-like proteases by mimicking lysine residues, with Ki values in the micromolar range .

Handling Data Contradictions

Q. Q5. How should researchers resolve discrepancies in reported reaction yields (e.g., hydroamination yields ranging from 25–42%)?

  • Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous solvents, fresh catalysts).
  • Variable Control : Trace moisture levels or oxygen can drastically alter yields. Use gloveboxes for air-sensitive steps .
  • Advanced Analytics : NMR or GC-MS quantifies side products (e.g., dimerization byproducts) to identify yield-limiting factors .

Computational Modeling

Q. Q6. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Simulate transition states for cycloaddition reactions (e.g., B3LYP/6-31G* basis set) to predict regioselectivity .
  • Molecular Dynamics : Models solvation effects and conformational flexibility of the cyclooctene ring in aqueous vs. organic media.
  • Software Tools : Gaussian or ORCA for energy minimization; PyMOL for visualizing enzyme-inhibitor interactions .

Safety and Waste Management

Q. Q7. What safety protocols are critical when handling this compound in biological assays?

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Waste Neutralization : Treat aqueous waste with 1M NaOH to deprotonate the amine, followed by incineration .
  • Ventilation : Use fume hoods during reactions releasing HCl gas (e.g., salt formation steps) .

Analytical Techniques for Quality Control

Q. Q8. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H NMR : Peaks at δ 5.6–5.8 (vinyl protons), δ 3.2–3.5 (amine proton, broad singlet) confirm structure .
  • FT-IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1640 cm⁻¹ (C=C) .
  • Elemental Analysis : Verify Cl⁻ content (theoretical: 20.3%) to confirm salt formation .

Comparative Reactivity Studies

Q. Q9. How does this compound compare to its non-cyclic analogs in substitution reactions?

  • Steric Effects : The cyclooctene ring hinders nucleophilic attack, reducing reaction rates compared to linear amines (e.g., oct-1-en-1-amine).
  • Electronic Effects : Conjugation between the amine and double bond stabilizes intermediates, favoring regioselective products .

Reproducibility in Biological Studies

Q. Q10. What steps ensure reproducibility in enzyme inhibition studies using this compound?

  • Standardized Buffers : Use Tris-HCl (pH 7.4) or PBS to maintain consistent ionic strength.
  • Positive Controls : Include known inhibitors (e.g., benzamidine for proteases) to validate assay conditions .
  • Triplicate Measurements : Repeat experiments ≥3 times to account for biological variability .

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